(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17540329
InChI: InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol

(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL

CAS No.:

Cat. No.: VC17540329

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL -

Specification

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name (3R)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol
Standard InChI InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1
Standard InChI Key RYKKMPYHBHEINL-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=NC=C1Cl)[C@@H](CCO)N
Canonical SMILES C1=CC(=NC=C1Cl)C(CCO)N

Introduction

(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a chlorinated pyridine moiety. This compound is of interest in various fields due to its potential applications in medicinal chemistry, particularly in drug development and biological research.

Synthesis Methods

The synthesis of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves several key steps, including:

  • Chlorination of Pyridine: Introduction of a chlorine atom at the 5-position of the pyridine ring.

  • Amination: Introduction of an amino group at the 3-position of the propan-1-ol chain.

  • Hydroxylation: Introduction of a hydroxyl group at the 1-position of the propan-1-ol chain.

These methods allow for the construction of the desired compound while maintaining stereochemical integrity.

Potential Applications

(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL has potential applications in various fields:

FieldApplication
Medicinal ChemistryPotential therapeutic effects due to interactions with biological targets
Biological ResearchUsed as a biochemical probe or ligand in biological studies
Drug DevelopmentServes as a precursor or building block for synthesizing complex molecules

Biological Activity and Interaction Studies

Research on the interactions of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL with biological targets is essential for understanding its potential therapeutic effects. These studies often focus on how the compound binds to specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL, each differing in substituents or stereochemistry:

Compound NameMolecular FormulaUnique Features
2-Amino-5-chloro-3-fluoropyridineContains fluorine; used in drug synthesis
3-(5-Chloro-3-pyridinyl)-3-pyrrolidinolPyrrolidine ring; potential neuroactive properties
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OLBrominated variant; different halogen substitution

These compounds highlight the uniqueness of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL while showcasing variations in halogen substituents and additional functional groups that influence their chemical behavior and biological activity.

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